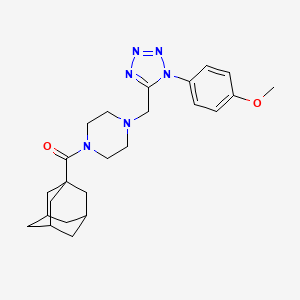
(3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , also referred to by its CAS number 1021254-10-3 , is a synthetic molecule that has garnered interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H29FN6O with a molecular weight of approximately 424.5 g/mol . The structure includes an adamantane core, a piperazine moiety, and a tetrazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN6O |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1021254-10-3 |
Anticancer Activity
Research indicates that piperazine derivatives can exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. While direct studies on this compound are sparse, the presence of the tetrazole ring is often associated with enhanced anticancer activity in related compounds.
Neuropharmacological Effects
Some derivatives containing adamantane structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperazine component may also contribute to central nervous system activity, suggesting potential applications in neuropharmacology.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.
Study 1: Antimicrobial Screening
A study evaluating various piperazine derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized Minimum Inhibitory Concentration (MIC) assays to determine effectiveness. Although this compound was not specifically tested, the results suggest a promising antimicrobial profile for structurally related compounds.
Study 2: Anticancer Activity Assessment
In vitro studies on related adamantane derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically measure cell viability using assays like MTT or flow cytometry to assess apoptosis rates. Future research could focus on this compound to explore similar effects.
Propiedades
IUPAC Name |
1-adamantyl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-32-21-4-2-20(3-5-21)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQYEXVVFOCRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














